Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride typically involves the reaction of furan-3-carboxaldehyde with methylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted amino acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino acid moiety allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride: This compound contains an indole ring instead of a furan ring and has different biological activities and chemical properties.
Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride: This isomer has the furan ring attached at a different position, leading to variations in reactivity and applications.
Uniqueness
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is unique due to the specific positioning of the furan ring, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJHPWDAZAZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=COC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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